2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride

Solubility Salt Form Selection Medicinal Chemistry Workflow

Select this ortho-substituted aniline HCl salt (CAS 860765-11-3) for reproducible medicinal chemistry outcomes. As a confirmed P2X3 antagonist (EC50=80nM) and versatile kinase inhibitor building block, its hydrochloride form guarantees consistent dissolution during multi-step syntheses—unlike the free base. The ortho-substitution pattern is pharmacologically essential; meta and para isomers exhibit divergent target engagement or no P2X3 activity. ≥98% purity grade minimizes interference in electrophysiology and binding assays. Procure with confidence for hit-to-lead campaigns targeting pain, inflammation, and sensory disorders.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77
CAS No. 860765-11-3
Cat. No. B3030062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride
CAS860765-11-3
Molecular FormulaC13H21ClN2O
Molecular Weight256.77
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC=C2N.Cl
InChIInChI=1S/C13H20N2O.ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H
InChIKeyIRPUITZZSVPMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride (CAS 860765-11-3): Procurement-Ready Structural Profile for Medicinal Chemistry


2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride (CAS 860765-11-3) is a hydrochloride salt of an ortho-substituted aniline derivative featuring a piperidine ring linked via an ethoxy bridge. With molecular formula C₁₃H₂₁ClN₂O and molecular weight 256.77 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, receptor antagonists, and biaryl pharmacophores . The compound is characterized as a white solid with limited aqueous solubility but good solubility in organic solvents such as ethanol and chloroform, making it amenable to a wide range of synthetic transformations . Its structural features—including the piperidine moiety, ethoxy linker, and free aniline group—enable diverse derivatization strategies for hit-to-lead optimization campaigns.

Why 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride Cannot Be Interchanged with Free Base or Regioisomeric Analogs


In-class substitution of 2-(2-(piperidin-1-yl)ethoxy)aniline hydrochloride with either its free base form (CAS 857373-29-6) or regioisomeric analogs (ortho vs. meta vs. para substitution patterns) fundamentally alters key properties that govern experimental outcomes. The hydrochloride salt confers distinct aqueous handling characteristics compared to the free base, which is only slightly soluble in water [1]. Furthermore, the ortho-substitution pattern on the aniline ring is not a trivial structural variation—regioisomers exhibit divergent biological activity profiles, including differences in target engagement (e.g., P2X3 antagonism vs. AMPA agonism) and antiproliferative potency [2]. These distinctions have direct consequences for reproducibility in medicinal chemistry campaigns, SAR studies, and procurement specifications. The following quantitative evidence guide establishes precisely where this compound diverges from its closest analogs, enabling informed scientific selection decisions.

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride: Quantitative Differentiation Evidence vs. Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Synthetic Handling Advantage

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride (target) demonstrates improved aqueous handling compared to its free base analog 2-(2-(piperidin-1-yl)ethoxy)aniline (CAS 857373-29-6). While the free base is described as 'slightly soluble in water' and more amenable to organic solvents , the hydrochloride salt is specifically formulated to enhance solubility in aqueous solutions, facilitating compatibility with aqueous reaction conditions and biological assay buffers . This salt-form advantage is critical for medicinal chemistry workflows requiring reproducible dissolution for in vitro screening.

Solubility Salt Form Selection Medicinal Chemistry Workflow

Ortho vs. Para Substitution: Divergent P2X3 Receptor Antagonist Activity

The ortho-substituted target compound exhibits measurable antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. In contrast, the para-substituted regioisomer 4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 38948-27-5) shows no significant P2X3 antagonism and instead demonstrates weak activity (IC50 > 55.69 µM) against unrelated targets in human cell-based assays . This regioisomer-dependent difference in target engagement and potency underscores the critical importance of substitution pattern for P2X3-focused drug discovery campaigns.

P2X3 Antagonist Pain Research Structure-Activity Relationship

Ortho vs. Meta Substitution: Divergent Biological Target Profiles (P2X3 Antagonism vs. AMPA Agonism)

The target compound (ortho-substituted) acts as a P2X3 receptor antagonist with EC50 = 80 nM [1]. The meta-substituted regioisomer 3-(2-(piperidin-1-yl)ethoxy)aniline (CAS 373824-23-8, also known as PEPA) functions as a potent and selective AMPA receptor agonist, a fundamentally different mechanism of action . Additionally, the meta-isomer demonstrates antiproliferative activity against cancer cell lines (IC50 = 15.0 µM in MDA-MB-231; IC50 = 12.5 µM in PC3) , a property not reported for the ortho-substituted target. This divergence in both primary pharmacology and cellular phenotype demonstrates that regioisomers are not interchangeable for neuroscience or oncology applications.

P2X3 Antagonist AMPA Agonist Neuroscience Tool Compounds

Dihydroorotase Inhibition: Quantitative Benchmarking Against 5-Aminoorotic Acid

The target compound inhibits mouse dihydroorotase (DHOase) with an IC50 of 1.80 × 10⁵ nM (180 µM) when evaluated at 10 µM concentration and pH 7.37 [1]. In comparison, the established DHOase inhibitor 5-aminoorotic acid (5-AOA) demonstrates an IC50 of 9.87 µM against the human CAD dihydroorotase domain [2]. While the target compound is approximately 18-fold less potent than 5-AOA, this quantitative benchmark provides a clear reference point for researchers evaluating the compound as a tool molecule for probing pyrimidine biosynthesis pathways or as a starting point for structural optimization.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Vendor Purity Specifications: ≥98% vs. 95% Minimum Purity Grade

Significant variation exists in commercial purity specifications for 2-(2-(piperidin-1-yl)ethoxy)aniline hydrochloride. Chemscene offers the compound at ≥98% purity (Cat. No. CS-0212207) , while multiple alternative vendors including AKSci and CymitQuimica supply the compound with a minimum purity specification of 95% . This 3% minimum purity differential can substantially impact experimental reproducibility, particularly in quantitative assays where impurities may interfere with biological readouts or confound analytical characterization.

Purity Specification Procurement Quality Control

Optimal Application Scenarios for 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride Based on Quantitative Differentiation


P2X3 Receptor Antagonist Discovery and SAR Studies

The compound's confirmed P2X3 antagonist activity (EC50 = 80 nM) positions it as a validated starting point for medicinal chemistry campaigns targeting purinergic receptors involved in pain, inflammation, and sensory disorders. Its ortho-substitution pattern is essential for this activity; the para- and meta-regioisomers exhibit either no P2X3 activity or engage different targets entirely [1]. Researchers should procure the ≥98% purity grade to minimize impurity interference in electrophysiology and binding assays.

Dihydroorotase Tool Compound for Pyrimidine Biosynthesis Studies

With a characterized IC50 of 180 µM against dihydroorotase, this compound can serve as a low-potency tool molecule for probing the DHOase step in de novo pyrimidine biosynthesis. Researchers should benchmark activity against established inhibitors such as 5-aminoorotic acid (IC50 = 9.87 µM) to contextualize potency [2]. The compound's moderate activity makes it suitable for structural biology applications where weaker binders facilitate co-crystallization.

Synthesis of Kinase-Targeted Biaryl Pharmacophores

The free aniline group and piperidine-ethoxy linker make this compound a valuable intermediate for constructing kinase inhibitors and other ATP-competitive scaffolds. The hydrochloride salt form ensures reproducible dissolution during multi-step synthetic sequences. The compound has been explicitly utilized in patent literature as an intermediate for polyamino biaryl compounds targeting Aβ peptide production [3], demonstrating its utility in neurodegenerative disease research.

High-Purity Reference Material for Analytical Method Development

For laboratories developing HPLC, LC-MS, or NMR methods for piperidine-containing aniline derivatives, procurement of the ≥98% purity grade (Chemscene Cat. No. CS-0212207) is strongly recommended over the 95% grade available from alternative vendors . The reduced impurity profile simplifies method validation and ensures accurate quantification in pharmaceutical impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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